molecular formula C8H4F3NO2S B2618130 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one CAS No. 1806284-41-2

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one

Cat. No.: B2618130
CAS No.: 1806284-41-2
M. Wt: 235.18
InChI Key: GTWSPCGYDATZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is an organofluorine compound characterized by the presence of a trifluoromethylsulfanyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one typically involves the introduction of the trifluoromethylsulfanyl group to a benzoxazole precursor. One common method is the trifluoromethylthiolation of arenes followed by oxidation. For instance, trifluoromethylthiolation can be achieved using a modified Billard reagent (p-ClPhNHSCF3) and subsequent oxidation with hydrogen peroxide . This one-pot process has been shown to provide superior yields compared to a two-step process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

    Reduction: The compound can be reduced under specific conditions to modify the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: Oxidation of the trifluoromethylsulfanyl group leads to the formation of sulfoxides and sulfones.

    Substituted Benzoxazoles: Electrophilic substitution reactions yield various substituted benzoxazole derivatives.

Scientific Research Applications

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one is unique due to the combination of the trifluoromethylsulfanyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2S/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWSPCGYDATZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.